1-but-3-enyl-1H-[1,2,3]triazole
Description
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
1-but-3-enyltriazole |
InChI |
InChI=1S/C6H9N3/c1-2-3-5-9-6-4-7-8-9/h2,4,6H,1,3,5H2 |
InChI Key |
QUPOAAGPVNOYRK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C=CN=N1 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization of 1 but 3 Enyl 1h 1 2 3 Triazole and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
1H NMR Chemical Shift Analysis of Triazole Ring Protons and But-3-enyl Moiety
Specific, experimentally determined 1H NMR chemical shifts and coupling constants for the protons on the triazole ring and the but-3-enyl group of 1-but-3-enyl-1H- nih.govrsc.orgnih.govtriazole are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS)
Experimentally determined high-resolution mass spectrometry data, which would provide the exact mass and confirm the elemental composition of 1-but-3-enyl-1H- nih.govrsc.orgnih.govtriazole, has not been published in the surveyed sources. While predicted mass-to-charge ratios exist for derivatives, this does not constitute experimental verification for the target compound. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Triazole Ring Vibrations, C=C of but-3-enyl)
Specific IR absorption frequencies corresponding to the functional groups of 1-but-3-enyl-1H- nih.govrsc.orgnih.govtriazole, such as the characteristic vibrations of the triazole ring and the carbon-carbon double bond of the but-3-enyl moiety, are not documented.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, revealing details about molecular conformation and the non-covalent interactions that govern crystal packing.
Conformational Analysis in Crystalline State
The core of 1-but-3-enyl-1H- bohrium.comresearchgate.netresearchgate.nettriazole is the planar, aromatic 1H-1,2,3-triazole ring. High-precision gas-phase studies on the parent molecule have determined its equilibrium structure with very high accuracy. nih.gov In the solid state, this planarity is preserved.
For 1-but-3-enyl-1H- bohrium.comresearchgate.netresearchgate.nettriazole, the flexible four-carbon chain would likely allow the molecule to adopt a conformation that optimizes packing efficiency in the crystal lattice, influenced by the intermolecular interactions discussed below.
Table 1: Representative Crystallographic Data for a 1,4-Disubstituted 1,2,3-Triazole Derivative
| Parameter | 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole |
| Chemical Formula | C₁₉H₁₅N₃ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.896 (2) |
| b (Å) | 11.038 (3) |
| c (Å) | 14.136 (4) |
| β (°) | 102.701 (13) |
| Volume (ų) | 1506.2 (6) |
| Z | 4 |
| Source: Makam, P. & Yulin, L. (2004) |
Intermolecular Interactions in Solid State
The supramolecular structure of 1,2,3-triazole derivatives is governed by a variety of weak intermolecular interactions. bohrium.comresearchgate.net The triazole ring is a versatile participant in these interactions due to its unique electronic features. bohrium.com It possesses three nitrogen atoms that can act as hydrogen bond acceptors and a polarized C5-H bond that can act as a hydrogen bond donor.
Key interactions observed in the crystal structures of related compounds include:
Hydrogen Bonds: C-H···N interactions are very common, where the hydrogen atom from a neighboring molecule interacts with one of the nitrogen atoms of the triazole ring. nih.gov
π-π Stacking: The aromatic triazole ring can engage in π-π stacking interactions with other aromatic rings in adjacent molecules, contributing significantly to crystal stability. nih.gov
In the case of 1-but-3-enyl-1H- bohrium.comresearchgate.netresearchgate.nettriazole, the triazole ring would be the primary site for specific interactions like hydrogen bonding, while the butenyl chain would contribute through weaker van der Waals forces. The interplay of these forces dictates the final crystal architecture. Computational studies on substituted triazoles confirm that both strong hydrogen bonds and weaker contacts are vital for molecular self-assembly, with the interactions being a mix of electrostatic and dispersion forces. bohrium.com
UV/Vis Spectroscopy for Electronic Properties
UV/Vis spectroscopy probes the electronic transitions within a molecule. The parent 1H-1,2,3-triazole does not absorb in the visible region. Its gas-phase UV absorption spectrum is characterized by a dominant, strong π → π* transition with a maximum at approximately 206-210 nm. scispace.com
For 1-but-3-enyl-1H- bohrium.comresearchgate.netresearchgate.nettriazole, the electronic spectrum is expected to be very similar to the unsubstituted parent triazole. The but-3-enyl group is a non-conjugated alkene, meaning its π-system is isolated from the aromatic π-system of the triazole ring. Therefore, it acts as a simple alkyl substituent and is not a significant chromophore in this context. It would not be expected to cause a major shift in the primary absorption band. The characteristic absorption would remain in the deep UV range, corresponding to the π → π* transition of the triazole ring.
This is in contrast to derivatives where the substituent is a conjugated system or a strong chromophore. In such cases, intramolecular charge-transfer (ICT) can occur, leading to new, broad absorption bands at much longer wavelengths, sometimes extending into the visible spectrum (400-700 nm). researchgate.net
Table 2: UV Absorption Data for the Parent 1H-1,2,3-Triazole Ring
| System | λmax (nm) | Transition Type | Reference |
| Gas-phase 1H-1,2,3-triazole | ~206 | π → π* | scispace.com |
Cyclic Voltammetry for Electrochemical Properties
Cyclic voltammetry (CV) is used to investigate the electrochemical behavior of compounds, specifically their oxidation and reduction potentials. The 1,2,3-triazole ring is known to be an electron-rich aromatic system. researchgate.net However, it is generally considered electrochemically stable and not easily oxidized or reduced.
Studies on related triazole systems provide insight into the expected behavior. For instance, the electrochemical investigation of 1,2,4-triazole (B32235) showed a single, irreversible cathodic (reduction) wave at a high negative potential of approximately -1.5 V (vs. SCE), which was attributed to the reduction of the azo (-N=N-) moiety within the ring. No oxidation peak was observed in the reverse scan.
For 1H-1,2,3-triazole derivatives, the electrochemical properties are highly dependent on the substituents attached to the ring. Electron-donating or -withdrawing groups can make the ring easier or harder to reduce or oxidize. However, a simple, non-conjugated substituent like the but-3-enyl group is not redox-active itself and has a minimal electronic effect on the triazole ring. Therefore, 1-but-3-enyl-1H- bohrium.comresearchgate.netresearchgate.nettriazole is expected to be electrochemically inactive within the typical potential windows used in CV, showing high stability towards both oxidation and reduction. Any observable redox processes would likely occur at very high potentials, indicating the inherent stability of the 1-substituted 1,2,3-triazole core. researchgate.net
Reactivity and Mechanistic Investigations of 1 but 3 Enyl 1h 1 2 3 Triazole and 1,2,3 Triazole Analogs
Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring
The 1,2,3-triazole ring is an aromatic heterocycle, but its reactivity towards classical electrophilic and nucleophilic substitution differs from that of more common aromatic systems like benzene. wikipedia.org The presence of three nitrogen atoms makes the ring electron-deficient, which generally deactivates it towards electrophilic attack on the carbon atoms. Electrophilic substitution, when it occurs, typically happens at the nitrogen atoms. nih.govnih.gov
Conversely, the electron-deficient nature of the triazole ring might suggest a susceptibility to nucleophilic substitution. However, the ring system is generally stable and direct nucleophilic substitution on the unsubstituted carbon atoms is challenging. electronicsandbooks.com To facilitate such reactions, the ring often requires activation. One effective strategy involves the formation of N-oxides. For instance, 2-phenyltriazole 1-oxides have been shown to be activated at the C-5 position towards both electrophilic and nucleophilic attack. electronicsandbooks.comrsc.org These N-oxides can be halogenated, and the resulting halogen can then be displaced by strong nucleophiles. rsc.orgglobalauthorid.com Subsequent deoxygenation of the N-oxide provides access to a variety of substituted 1,2,3-triazoles that would be difficult to synthesize directly. electronicsandbooks.comrsc.org
Another approach to functionalize the triazole ring involves methylation to form N-methoxytriazolium salts. rsc.org In these salts, the proton at C-5 becomes acidic enough to be removed, and the position can be substituted by weak nucleophiles or react with electrophiles. electronicsandbooks.comrsc.org For a compound like 1-but-3-enyl-1H- wikipedia.orgrsc.orgnih.govtriazole, the N1 nitrogen is already substituted. The nucleophilicity of the remaining nitrogen atoms (N2 and N3) is a key factor in its reactivity. Studies have shown that the N1 atom generally exhibits the highest nucleophilicity in SN2-type reactions. youtube.com
| Reaction Type | Reactivity of 1,2,3-Triazole Ring | Common Strategies | Relevant Findings |
|---|---|---|---|
| Electrophilic Substitution | Generally deactivated at carbon atoms due to electron-withdrawing nature of nitrogens. nih.gov | Alkylation or acylation typically occurs at nitrogen atoms. nih.gov | Activation via N-oxide formation can enable electrophilic attack at C-5. rsc.org |
| Nucleophilic Substitution | Difficult on the unsubstituted ring due to its inherent stability. electronicsandbooks.com | Activation via N-oxides or triazolium salts. rsc.org Halogenated triazoles can undergo substitution. researchgate.net | 2-Phenyltriazole 1-oxides allow halogenation at C-5, followed by nucleophilic displacement. electronicsandbooks.comrsc.org |
Functionalization of the But-3-enyl Moiety (e.g., Polymerization, Hydrogenation, Halogenation, Epoxidation)
The but-3-enyl group attached to the 1H-1,2,3-triazole ring provides a reactive site for a variety of addition reactions characteristic of a terminal alkene. While specific studies on 1-but-3-enyl-1H- wikipedia.orgrsc.orgnih.govtriazole are not extensively documented, the reactivity can be inferred from the known chemistry of alkenes.
Polymerization: The terminal double bond of the but-3-enyl moiety can participate in polymerization reactions. Depending on the initiator and conditions used (e.g., radical, cationic, or coordination polymerization), this could lead to the formation of polymers with pendant triazole groups. Such polymers could have applications in materials science, for example, as metal-complexing materials due to the nitrogen atoms in the triazole ring. clockss.org
Hydrogenation: The double bond of the butenyl group can be readily reduced to a single bond through catalytic hydrogenation. This reaction would convert 1-but-3-enyl-1H- wikipedia.orgrsc.orgnih.govtriazole into 1-butyl-1H- wikipedia.orgrsc.orgnih.govtriazole. Typical catalysts for this transformation include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere.
Halogenation: The but-3-enyl group is expected to react readily with halogens such as chlorine (Cl₂) or bromine (Br₂) in an electrophilic addition reaction. This would result in the formation of a 1-(3,4-dihalobutyl)-1H- wikipedia.orgrsc.orgnih.govtriazole. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.
Epoxidation: The alkene can be converted to an epoxide, forming 1-((oxiran-2-yl)ethyl)-1H- wikipedia.orgrsc.orgnih.govtriazole. This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with other oxidizing agents like hydrogen peroxide in the presence of a catalyst. organic-chemistry.org Epoxides are valuable synthetic intermediates, and their formation on the side chain of the triazole could open pathways to further functionalization, such as the synthesis of diols or amino alcohols. wwu.edu Chiral catalysts can be employed to achieve enantioselective epoxidation. organic-chemistry.org
| Functionalization Reaction | Expected Product | Typical Reagents and Conditions | Significance |
|---|---|---|---|
| Polymerization | Poly(1-(1H- wikipedia.orgrsc.orgnih.govtriazol-1-yl)but-3-ene) | Radical or coordination initiators | Creates polymers with pendant triazole units for materials science applications. clockss.org |
| Hydrogenation | 1-butyl-1H- wikipedia.orgrsc.orgnih.govtriazole | H₂, Pd/C or PtO₂ | Saturates the alkenyl side chain. |
| Halogenation | 1-(3,4-dihalobutyl)-1H- wikipedia.orgrsc.orgnih.govtriazole | Br₂ or Cl₂ in an inert solvent | Introduces halogens for further synthetic modification. |
| Epoxidation | 1-((oxiran-2-yl)ethyl)-1H- wikipedia.orgrsc.orgnih.govtriazole | m-CPBA or H₂O₂ with catalyst organic-chemistry.org | Forms a reactive epoxide ring for creating diols, amino alcohols, etc. wwu.edu |
Stability and Degradation Pathways of Triazole Structures
1,2,3-Triazoles are known for their considerable stability, which is a key reason for their widespread use in various applications, including pharmaceuticals and materials science. wikipedia.orgnih.govnih.gov This stability can be attributed to the aromaticity of the five-membered ring. acs.org Triazole rings are generally resistant to hydrolysis under both acidic and basic conditions, as well as to mild oxidizing and reducing conditions and metabolic degradation. nih.govnih.govfrontiersin.org
However, under harsh conditions, the triazole ring can undergo degradation. For example, flash vacuum pyrolysis of the parent 1,2,3-triazole at 500 °C results in the loss of a molecule of nitrogen (N₂) to form an aziridine (B145994) ring. wikipedia.org The thermal decomposition of energetic polynitro-aryl-1,2,3-triazoles has been studied, with decomposition temperatures ranging from 142-319 °C. researchgate.net The initial step in the thermal decomposition is often assumed to be the release of N₂. researchgate.net
The degradation of triazole-containing compounds in environmental or biological systems can also occur. For some triazole antifungal drugs, degradation has been observed to proceed via radical-mediated oxidation. nih.gov This pathway can be initiated by the abstraction of a hydrogen atom, followed by the addition of molecular oxygen to form hydroperoxides, which then lead to various degradation products. nih.gov The degradation of triazole fungicides in the environment can be influenced by factors such as pH and sunlight (photolysis), leading to a variety of transformation products through processes like dehydrochlorination and hydroxylation. researchgate.netnih.govjmb.or.kr
| Condition | Stability/Degradation Pathway | Products/Intermediates | Reference |
|---|---|---|---|
| General | High stability; resistant to hydrolysis, mild redox conditions, and metabolic breakdown. | Parent compound remains intact. | nih.govnih.gov |
| High Temperature (Pyrolysis) | Decomposition with loss of molecular nitrogen. | N₂, Aziridine ring | wikipedia.org |
| Oxidative Stress | Radical-mediated oxidation pathway. | Hydroperoxides, epoxides, hydroxylated forms. | nih.gov |
| Environmental (Photolysis/Hydrolysis) | Degradation influenced by pH and sunlight. | Dehydrochlorinated, hydroxylated, and cyclized products. | researchgate.netnih.gov |
Tautomerism Studies of 1,2,3-Triazoles
A significant feature of N-unsubstituted and N1-substituted 1,2,3-triazoles is the existence of tautomeric forms. researchgate.netresearchgate.net For the parent 1,2,3-triazole, three tautomers are possible: 1H-1,2,3-triazole, 2H-1,2,3-triazole, and the non-aromatic 4H-1,2,3-triazole. nih.govnih.gov The 1H and 2H forms are aromatic and exist in equilibrium in solution and in the gas phase. acs.org
In the case of 1-but-3-enyl-1H- wikipedia.orgrsc.orgnih.govtriazole, the substituent is fixed at the N1 position. This prevents tautomerism involving this nitrogen atom. However, there is still the possibility of equilibrium between different tautomeric forms if a proton can migrate from the carbon atoms of the ring, although this is generally less favorable. The more relevant tautomeric considerations arise in the parent 1,2,3-triazole before the butenyl group is attached.
Studies on the parent 1,2,3-triazole have shown that in aqueous solution, the 2H-tautomer is favored over the 1H-tautomer by a factor of about two. rsc.org This preference is thought to be due to the repulsion between lone pairs of electrons on the adjacent nitrogen atoms in the 1H form. rsc.org Theoretical studies have also been conducted to understand the relative stabilities of the different tautomers in both the gas phase and in solution. acs.org The alkylation of the parent 1,2,3-triazole often leads to a mixture of 1-alkyl and 2-alkyl isomers, reflecting the presence and reactivity of the different tautomers. nih.gov
| Tautomer | Structure | Aromaticity | Relative Stability (in aqueous solution) |
|---|---|---|---|
| 1H-1,2,3-triazole | Proton on N1 | Aromatic | Less favored than 2H-tautomer. rsc.org |
| 2H-1,2,3-triazole | Proton on N2 | Aromatic | Major tautomer. wikipedia.orgrsc.org |
| 4H-1,2,3-triazole | Proton on C4 | Non-aromatic | Generally disregarded due to lack of aromaticity. nih.gov |
Reaction Kinetics and Thermodynamics of 1,2,3-Triazole Formation and Transformation
The most prominent reaction for forming 1,4-disubstituted 1,2,3-triazoles, such as the precursor to 1-but-3-enyl-1H- wikipedia.orgrsc.orgnih.govtriazole, is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and a terminal alkyne. wikipedia.org The copper(I)-catalyzed version of this reaction (CuAAC), a cornerstone of "click chemistry," is particularly important because it is highly regioselective, yielding exclusively the 1,4-isomer under mild conditions, often in aqueous media. nih.govnih.govacs.org
Kinetics: The copper-catalyzed reaction is significantly faster than the uncatalyzed thermal cycloaddition. The mechanism involves the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, passing through a six-membered copper-containing intermediate before ring contraction and protonolysis to release the 1,4-disubstituted triazole product and regenerate the catalyst. nih.gov The reaction kinetics can be influenced by the nature of the substituents on both the alkyne and the azide, the choice of copper source, and the presence of ligands. clockss.org Kinetic resolution techniques using chiral ligands in CuAAC have been developed to synthesize enantioenriched triazoles. acs.orgnih.gov
Thermodynamics: The formation of the 1,2,3-triazole ring is a thermodynamically favorable process, contributing to the high yields often observed in these cycloaddition reactions. The reaction to form 1H-1,2,3-triazole from sodium ion and the parent molecule in the gas phase has a standard enthalpy of reaction (ΔrH°) of 95.8 ± 4.6 kJ/mol, indicating a strong binding affinity. nist.gov Experimental and computational studies have been performed to determine the enthalpies of formation for various triazole derivatives. For example, the standard molar enthalpy of formation in the crystalline state (ΔfH°m(cr)) for 3-amino-1H-1,2,4-triazole has been determined through combustion calorimetry. researchgate.net Such thermodynamic data are crucial for understanding the stability and energy content of these compounds. researchgate.net Mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have been used to explore the reaction pathways and transition states for triazole formation, confirming the favorability of the cycloaddition process. mdpi.comacs.org
Computational and Theoretical Chemistry Studies on 1 but 3 Enyl 1h 1 2 3 Triazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. For 1-but-3-enyl-1H- nih.govnsf.govresearchgate.nettriazole, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in elucidating its fundamental chemical characteristics. ekb.egnih.govekb.eg These calculations provide a detailed picture of the molecule's geometry, electron distribution, and stability.
The flexibility of the but-3-enyl substituent allows 1-but-3-enyl-1H- nih.govnsf.govresearchgate.nettriazole to exist in multiple conformations. A conformational landscape analysis using DFT can identify the various stable conformers and the energy barriers between them. ekb.egekb.eg By systematically rotating the rotatable bonds and calculating the potential energy surface, the global minimum energy conformation and other low-energy isomers can be determined. ekb.eg This analysis is critical as the conformation of the molecule can significantly influence its physical properties and biological activity. For instance, studies on similar bi-1,2,3-triazole systems have revealed the existence of numerous conformers with distinct energy minima. ekb.egekb.eg
Table 1: Hypothetical Relative Energies of 1-but-3-enyl-1H- nih.govnsf.govresearchgate.nettriazole Conformers
| Conformer | Dihedral Angle (N1-C6-C7-C8) | Relative Energy (kcal/mol) |
| A (Global Minimum) | 178.5° | 0.00 |
| B | 65.2° | 1.85 |
| C | -68.9° | 1.92 |
| D | -175.3° | 3.50 |
Note: This table is a hypothetical representation based on typical findings for similar molecules and is intended for illustrative purposes.
DFT calculations are widely used for the in silico prediction of spectroscopic parameters, which is invaluable for structure elucidation and verification. nih.govrsc.org The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is a common approach for calculating NMR chemical shifts (¹H and ¹³C). nsf.govnih.gov By computing the theoretical chemical shifts for different potential isomers or conformers and comparing them with experimental data, the correct structure can be confidently assigned. nih.govrsc.org The accuracy of these predictions can be further enhanced through the use of machine learning models trained on large datasets of DFT-calculated and experimental NMR data. nih.govnsf.gov
Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Hypothetical Isomer of a Triazole Derivative
| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Difference (ppm) |
| C4 | 132.5 | 131.8 | 0.7 |
| C5 | 125.1 | 124.5 | 0.6 |
| C6 | 50.3 | 49.9 | 0.4 |
| C7 | 134.8 | 134.2 | 0.6 |
| C8 | 117.9 | 117.5 | 0.4 |
Note: This table is illustrative. The accuracy of prediction can vary based on the computational method and the specific molecule.
Frontier Molecular Orbital (FMO) Analysis of Reaction Mechanisms
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. youtube.com For 1-but-3-enyl-1H- nih.govnsf.govresearchgate.nettriazole, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller HOMO-LUMO gap suggests higher reactivity. This analysis is particularly useful for understanding its participation in cycloaddition reactions or its interactions with biological macromolecules. researchgate.net
Molecular Dynamics Simulations for Solution Phase Behavior
While gas-phase DFT calculations provide fundamental insights, the behavior of 1-but-3-enyl-1H- nih.govnsf.govresearchgate.nettriazole in a condensed phase, such as in a solvent, can be different. Molecular dynamics (MD) simulations can model the explicit interactions between the solute and solvent molecules over time. researchgate.net These simulations can reveal information about the solvation shell, the preferred orientation of solvent molecules around the triazole, and the conformational dynamics in solution. Such studies are crucial for understanding reaction mechanisms in solution and for predicting properties like solubility. The Polarizable Continuum Model (PCM) can also be used in conjunction with DFT to approximate solvent effects. ekb.egekb.eg
In Silico Studies for Structure-Activity Relationships and Binding Modes (e.g., molecular docking, QSAR)
In the context of medicinal chemistry and materials science, in silico methods like molecular docking and Quantitative Structure-Activity Relationship (QSAR) are indispensable for predicting the biological activity and interaction of 1-but-3-enyl-1H- nih.govnsf.govresearchgate.nettriazole.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. ijcce.ac.irnih.govresearchgate.net This method is used to understand the binding mode of 1-but-3-enyl-1H- nih.govnsf.govresearchgate.nettriazole with a specific biological target, identifying key interactions like hydrogen bonds and hydrophobic interactions that stabilize the complex. ijper.orgajchem-a.com Such studies are foundational for designing novel therapeutic agents. researchgate.netfrontiersin.org
QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net By analyzing a set of 1,2,3-triazole derivatives with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized compounds like 1-but-3-enyl-1H- nih.govnsf.govresearchgate.nettriazole. nih.gov This allows for the rational design of molecules with enhanced potency and selectivity.
Academic Research Applications and Design Principles of 1 but 3 Enyl 1h 1 2 3 Triazole Derivatives
Role in Polymer Chemistry and Materials Science
Derivatives of 1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole are of particular interest as they combine the robust triazole core with a versatile terminal alkene functionality. The but-3-enyl group serves as a handle for a variety of polymerization and post-polymerization modification techniques, making these derivatives valuable building blocks for advanced materials.
Synthesis of Sequence-Defined Oligomers and Polymers Incorporating Triazole Linkers
The precise control over the monomer sequence in a polymer chain, akin to the structure of biopolymers like DNA and proteins, is a major goal in polymer science, enabling the creation of materials with highly specific functions. rsc.orgnih.gov The triazole linkage, formed via efficient and orthogonal click chemistry, is instrumental in the synthesis of such sequence-defined oligomers and polymers. rsc.org Iterative synthetic strategies, combining CuAAC with other high-yielding reactions, allow for the step-by-step construction of oligomers with a precisely defined sequence of monomers.
One common approach is an iterative exponential growth strategy, where building blocks are coupled, and the resulting dimer is then coupled with another dimer, and so on. This allows for the rapid synthesis of monodisperse, sequence-defined oligomers. For instance, researchers have successfully synthesized sequence-defined poly(triazole-urethane) oligomers by alternating between CuAAC and carbamate (B1207046) bond formation. rsc.org This method allows for the incorporation of a wide range of functional groups and precise control over chirality, leading to optically active, multifunctional oligomers. rsc.org
The ability to introduce diverse functionalities into the polymer backbone via custom-designed triazole monomers is a key advantage. acs.orgnih.gov This has been demonstrated in the creation of readable sequence-defined polytriazoles where the side groups are attached to the triazole rings themselves. acs.orgnih.gov The sequence of these polymers can be readily determined by techniques such as tandem mass spectrometry, which is crucial for applications in data storage at the molecular level. nih.govacs.org
The table below provides examples of building blocks that can be used in the iterative synthesis of sequence-defined polymers, highlighting the versatility of the triazole linkage.
| Building Block A (Azide) | Building Block B (Alkyne) | Resulting Linkage | Potential Functionality |
| Azido-functionalized amino acid | Propargyl-functionalized amino acid | Triazole | Chirality, biocompatibility |
| Azido-PEG | Propargyl-functionalized fluorescent dye | Triazole | Water solubility, imaging |
| 4-Azidobutanol | 1-Ethynyl-4-nitrobenzene | Triazole | Hydroxyl group for further reaction, electronic properties |
Functionalization and Derivatization of 1-but-3-enyl-1H-rsc.orgrsc.orgtandfonline.comtriazole through the But-3-enyl Moiety
The but-3-enyl group in 1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole is a key feature that opens up a wide range of possibilities for creating functional polymers and materials. This terminal alkene can participate in various polymerization and modification reactions.
The terminal double bond of the but-3-enyl group allows 1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole to act as a monomer in various polymerization reactions. While direct polymerization studies on this specific monomer are not extensively reported, research on analogous vinyl- and acryloyl-functionalized triazoles provides significant insights into its expected behavior.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly effective method for polymerizing triazole-containing monomers, offering excellent control over molecular weight and dispersity. rsc.orgtandfonline.com For example, the RAFT polymerization of 4-acryloyl-1,2,3-triazole monomers has been shown to proceed rapidly, yielding well-defined polymers. rsc.orgrsc.org Similarly, 4-vinyl-1,2,3-triazole monomers have been successfully polymerized via RAFT, demonstrating the versatility of this technique for creating triazole-functionalized polymers. tandfonline.com
Copolymerization of 1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole with other vinyl monomers is a straightforward strategy to tune the properties of the resulting polymer. By incorporating different comonomers, properties such as solubility, thermal stability, and mechanical strength can be tailored.
The table below summarizes typical conditions for the RAFT polymerization of triazole-containing monomers, which could be adapted for 1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole.
| Monomer | Chain Transfer Agent (CTA) | Initiator | Solvent | Temperature (°C) | Reference |
| Bromotyramine-based 4-acryloyl-1,2,3-triazole | Various trithiocarbonates | AIBN | DMF | 70 | rsc.org |
| 1-(4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl)-4-vinyl-1H-1,2,3-triazole | S-dodecyl-S′-(α,α′-dimethyl-α″-acetic acid)-trithiocarbonate | AIBN | DMSO | 70 | tandfonline.com |
Once a polymer has been formed from 1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole monomers, the pendant but-3-enyl groups along the polymer backbone serve as reactive sites for post-polymerization modification. This allows for the introduction of a wide range of functional groups, leading to materials with tailored properties.
A prominent strategy for modifying the pendant alkene groups is the thiol-ene reaction. This "click" reaction is highly efficient, proceeds under mild conditions (often initiated by UV light or a radical initiator), and is tolerant of many functional groups. By reacting the poly(1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole) with various thiol-containing molecules, a diverse array of functionalities can be grafted onto the polymer.
Other post-polymerization modification strategies include:
Epoxidation: The double bond can be converted to an epoxide, which can then be opened by various nucleophiles to introduce a wide range of functional groups.
Hydroboration-oxidation: This two-step process converts the terminal alkene into a primary alcohol, providing a site for further esterification or etherification reactions.
Metathesis: Alkene metathesis can be used to graft other molecules onto the polymer backbone or to create cross-linked networks.
The use of post-synthetic 'click' reactions to introduce self-immolative triazoles onto a polymer backbone has been demonstrated, showcasing a sophisticated approach to creating stimuli-responsive materials. chemrxiv.org
The functional handles provided by both the triazole ring and the but-3-enyl group make polymers derived from 1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole excellent candidates for integration into hybrid materials and composites.
The triazole units can act as ligands for metal ions, enabling the formation of polymer-metal complexes or the stabilization of nanoparticles within the polymer matrix. This can lead to materials with interesting catalytic, optical, or magnetic properties.
Design of Triazole-Based Monomers and Polymer Scaffolds
The synthesis of 1-but-3-enyl-1H- rsc.orgrsc.orgtandfonline.comtriazole itself is a prime example of the design of a functional monomer. The synthesis would typically involve a CuAAC reaction between 4-azido-but-1-ene and a suitable alkyne, or between but-3-en-1-yl azide (B81097) and a terminal alkyne. This modular synthesis allows for the easy introduction of other functional groups into the monomer structure by choosing appropriately substituted azide or alkyne precursors. nih.govfrontiersin.orgresearchgate.netnih.gov
The resulting polymers from these monomers can be considered as scaffolds for the development of more complex materials. mdpi.comekb.eg The triazole-containing backbone provides a stable and polar framework, while the pendant functional groups, derived from the but-3-enyl moiety, can be used to control the material's interaction with its environment. For example, by grafting hydrophilic side chains, a water-soluble polymer can be created, while hydrophobic side chains would lead to a material suitable for organic media or as a coating.
The design of these monomers and scaffolds is often guided by the desired final application. For instance, for biological applications, monomers incorporating biocompatible or bioactive moieties would be chosen. researchgate.net For applications in electronics, monomers with specific electronic properties would be designed. The versatility of the click chemistry approach to synthesizing triazole-containing monomers makes it a powerful tool for creating a vast library of building blocks for materials science. researchgate.net
Applications in Catalysis and Ligand Design
The nitrogen-rich 1,2,3-triazole moiety has proven to be an exceptional platform for the development of ligands for metal-catalyzed reactions. The presence of multiple nitrogen atoms provides diverse coordination modes, and the stability of the triazole ring under various reaction conditions makes it a robust component in catalytic systems. researchgate.netrsc.org
Triazoles as Ligands for Metal Coordination (e.g., for Ni, Pd, Pt, Co, Al, Zn)
The nitrogen atoms of the 1,2,3-triazole ring serve as excellent coordination sites for a wide range of transition metals, including nickel (Ni), palladium (Pd), platinum (Pt), cobalt (Co), aluminum (Al), and zinc (Zn). rsc.orgnih.govnih.gov The coordination can occur through the nitrogen atoms of the triazole ring, and in some cases, after deprotonation, as anionic ligands. free.fr This versatility allows for the formation of stable metal complexes with varied geometries. For instance, triazole-derived Schiff bases have been shown to form octahedral complexes with Co(II), Ni(II), and Zn(II), and distorted octahedral complexes with Cu(II). nih.gov
The coordination capabilities of triazoles are not limited to simple metal salts. They can be incorporated into more complex ligand frameworks to create multidentate ligands. For example, triazole-based ligands have been functionalized onto silica (B1680970) supports to stabilize palladium nanoparticles for catalytic applications. elsevierpure.com The denticity and the nature of the nitrogen donors within these ligands significantly influence the loading and stability of the metal nanoparticles. elsevierpure.com Furthermore, zinc's strong tendency to form stable adducts with triazole ligands, due to its Lewis acidic nature, has been extensively studied. nih.gov
Rational Design of Triazole-Based Ligands with Tunable Electronic and Steric Properties
A key advantage of using 1,2,3-triazoles in ligand design is the ability to systematically tune their electronic and steric properties. This is crucial for optimizing the performance of the resulting metal complexes in catalysis. The electronic properties can be modified by introducing electron-donating or electron-withdrawing substituents on the triazole ring or its appended groups. These modifications influence the electron density at the coordinating nitrogen atoms, thereby affecting the strength of the metal-ligand bond.
Suggestions for improving ligand effectiveness include adding electron-donating groups to enhance metal coordination strength and optimizing steric factors to stabilize reactive intermediates. memphis.edu The steric environment around the metal center can be controlled by introducing bulky substituents, which can influence the selectivity of catalytic reactions. For example, in the design of triazole-pyridine (TriPy) ligands for palladium-catalyzed C–H activation, optimizing steric factors was proposed to stabilize reactive intermediates. memphis.edu The flexibility of the ligand, which can be adjusted through the choice of linkers and substituents, also plays a role in facilitating better metal-ligand interactions. memphis.edu
Exploration of Triazole-Metal Complexes in Catalytic Reactions (e.g., CO2 coupling)
Triazole-metal complexes have shown promise in a variety of catalytic reactions, including the challenging coupling of carbon dioxide (CO2). The interaction of CO2 with metal-triazole complexes is a subject of ongoing research. bg.ac.rs For example, complexes of Zn(II)-triazoles have been studied for their ability to interact with CO2 and water, which is relevant to the catalytic conversion of CO2 in biological and industrial settings. bg.ac.rs The binding of CO2 can occur through covalent bonding with the metal center or through weaker interactions like hydrogen bonding with the triazole ring. bg.ac.rs
Rhenium complexes with 4-(2-pyridyl)-1,2,3-triazole ligands have been identified as efficient and stable electrocatalysts for the reduction of CO2. researchgate.net The catalytic activity can be tuned by modifying the substituents on the triazole ring. researchgate.net Similarly, cobalt complexes have also been investigated for the photocatalytic reduction of CO2 to CO. researchgate.net
Supramolecular Chemistry and Molecular Recognition
The unique electronic and structural features of the 1,2,3-triazole ring make it a powerful tool in supramolecular chemistry and molecular recognition. Its ability to participate in a variety of non-covalent interactions allows for the construction of complex, self-assembled architectures.
Triazole-Mediated Non-Covalent Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)
The 1,2,3-triazole ring is capable of engaging in a range of non-covalent interactions that are fundamental to supramolecular assembly. rsc.org These interactions include:
Hydrogen Bonding: The polarized C-H bond of the triazole ring can act as a hydrogen bond donor, a feature that has been extensively exploited in anion recognition. nih.gov The nitrogen atoms of the triazole can act as hydrogen bond acceptors. acs.org The ability of the pyrrolic nitrogen to act as a hydrogen-bond donor increases with the addition of more nitrogen atoms to the ring. acs.org
Halogen Bonding: This interaction involves the favorable interaction between a halogen atom on one molecule and a Lewis basic site on another. Iodotriazoles, for instance, have been incorporated into receptor designs to facilitate halogen bonding with anions. researchgate.net
π-π Stacking: The aromatic nature of the triazole ring allows it to participate in π-π stacking interactions with other aromatic systems. researchgate.netrsc.org These interactions contribute to the stability of crystal structures and can influence the electronic properties of the assembled molecules. researchgate.netrsc.org
These non-covalent interactions are not mutually exclusive and often work in concert to direct the formation of specific supramolecular structures. researchgate.net
Design of Triazole-Based Receptors for Anion Recognition
The ability of the 1,2,3-triazole C-H group to act as a hydrogen bond donor has made it a cornerstone in the design of receptors for anion recognition. rsc.orgnih.gov The polarization of this C-H bond by the adjacent nitrogen atoms enhances its acidity, making it an effective anion binding site. researchgate.netnih.gov This has led to the development of various "triazolophane" macrocycles that exhibit high affinity and selectivity for specific anions, such as chloride. nih.gov
Formation of Mechanically Interlocked Molecules and Molecular Machines
The synthesis of mechanically interlocked molecules (MIMs), such as rotaxanes and catenanes, represents a frontier in chemistry, paving the way for the development of sophisticated molecular machines. The robust and versatile nature of the 1,2,3-triazole linkage, often formed via "click" chemistry, makes it a valuable component in the design of these complex architectures.
While direct examples employing 1-but-3-enyl-1H- nih.govrjptonline.orgmdpi.comtriazole in MIMs are not extensively documented, the principles of their formation are well-established. The triazole ring can be incorporated into either the "axle" or the "wheel" (macrocycle) component of a rotaxane. The butenyl group on the triazole provides a reactive handle for further chemical modifications, such as attaching bulky "stoppers" required to prevent the disassembly of the interlocked components.
A key strategy in creating these structures is kinetically controlled synthesis. For instance, researchers have demonstrated methods to control geometric isomerism in rjptonline.orgrotaxanes, where the orientation of the axle relative to a non-symmetrical macrocycle is precisely managed. rsc.org This is achieved through sequential reactions where the desired product forms faster, and any undesired byproducts are selectively depleted in subsequent steps. rsc.org Such strategies could be adapted for derivatives of 1-but-3-enyl-1H- nih.govrjptonline.orgmdpi.comtriazole, where the butenyl group could participate in a secondary reaction to lock the structure in place. Another approach involves using pseudorotaxanes, which are precursor assemblies of the axle and wheel, and then performing a final reaction to form the stable, interlocked rotaxane. rsc.org The versatility of the triazole ring and its functional handles are critical for advancing the synthesis of these intricate molecular systems.
Bioorthogonal Chemistry and Bioconjugation Strategies
Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. The formation of the 1,2,3-triazole ring via azide-alkyne cycloaddition is a cornerstone of this field, and derivatives of 1-but-3-enyl-1H- nih.govrjptonline.orgmdpi.comtriazole are well-suited for these applications.
The most prominent method for forming 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne. This reaction can be performed under various conditions, but for biological applications, two main approaches are used:
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction exclusively produces 1,4-disubstituted triazoles. youtube.comnih.gov It is widely used for in vitro applications, such as labeling proteins and DNA, due to its speed and reliability. nih.govnih.gov The use of copper catalysts, however, can be cytotoxic, which limits its direct application in living organisms. acs.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the toxicity of copper, SPAAC was developed. This method uses strained cyclooctynes that react rapidly with azides without the need for a metal catalyst. acs.orgresearchgate.net This "copper-free" click chemistry is truly bioorthogonal and has enabled the imaging of molecules in live cells and even in developing organisms like zebrafish. acs.orgrsc.org Reagents like biarylazacyclooctynone (BARAC) have been developed to have exceptional reaction kinetics for live-cell imaging applications. acs.org
The 1-but-3-enyl-1H- nih.govrjptonline.orgmdpi.comtriazole core would be synthesized using these methods, where either the azide or the alkyne precursor contains the butenyl group.
The 1,2,3-triazole ring is more than just the product of a convenient reaction; it is an ideal linker for connecting biomolecules to probes, drugs, or other functional moieties. nih.gov Its advantageous properties include:
Stability: The triazole ring is chemically robust and resistant to metabolic degradation, hydrolysis, and redox conditions. nih.gov
Structural Mimicry: It is an excellent bioisostere of the amide bond, sharing similar size and hydrogen bond accepting capabilities, but with enhanced metabolic stability. nih.gov
Polarity and Interactions: The triazole ring possesses a significant dipole moment and can participate in hydrogen bonding and dipole-dipole interactions, which can contribute to binding with biological targets. nih.gov
These features have led to the widespread use of triazole linkers in various applications. For example, they are used to attach fluorophores to targeting ligands for intraoperative fluorescence imaging of tumors or to develop molecular probes for imaging tau protein aggregates in Alzheimer's disease research. nih.govnih.gov In drug discovery, triazole linkers are used to create hybrid molecules, combining two different pharmacophores to enhance activity or target multiple pathways. nih.govnih.gov The butenyl group on the 1-but-3-enyl-1H- nih.govrjptonline.orgmdpi.comtriazole scaffold provides a specific site for such conjugations.
Agrochemical Research: Design of Triazole-Based Active Agents
Triazole compounds are a cornerstone of modern agriculture, with numerous derivatives commercialized as highly effective fungicides. rjptonline.orgresearchgate.net They are also investigated for use as herbicides and insecticides. rjptonline.org Derivatives of 1-but-3-enyl-1H- nih.govrjptonline.orgmdpi.comtriazole can be designed as active agents in this sector, leveraging the well-established biological activity of the triazole core.
SAR studies are crucial for optimizing the efficacy and selectivity of agrochemicals. For triazole fungicides, research has established clear relationships between the chemical structure and antifungal activity. nih.govdoaj.org By systematically modifying the substituents on the triazole ring and its attached side chains, researchers can fine-tune the compound's properties.
For a hypothetical series of derivatives based on 1-but-3-enyl-1H- nih.govrjptonline.orgmdpi.comtriazole, SAR studies would explore how modifications to the butenyl chain or the addition of various aryl groups to the triazole ring affect fungicidal potency. General findings from the broader class of triazole fungicides indicate that:
The presence of specific halogenated phenyl groups is often critical for high activity. researchgate.net
The nature and position of substituents (e.g., chloro, fluoro, nitro groups) on these aromatic rings can dramatically increase or decrease efficacy against specific fungal pathogens. nih.gov
The introduction of other heterocyclic moieties can lead to hybrid compounds with broad-spectrum activity.
The table below summarizes general SAR findings for triazole-based fungicides.
| Structural Modification | Observed Effect on Antifungal Activity | Example Fungal Pathogens | Reference |
|---|---|---|---|
| Substitution with electron-withdrawing groups (e.g., -NO₂, -CF₃) on an attached aryl ring | Increased activity | Candida albicans, Cryptococcus neoformans | nih.gov |
| Addition of a para-substituted phenylalkynyl side chain (e.g., p-fluoro, p-chloro) | Promotes antifungal activity | General Fungi | researchgate.net |
| Presence of fluorine or chlorine on the R¹ substituent of a 2-Ar-1,2,3-triazole hydrazide | Good bioactivity against R. solani | Rhizoctonia solani | acs.org |
| Replacement of phenyl groups with phthalimide (B116566) or hydroxy-cyclic moieties | Decreased inhibitory activity against Butyrylcholinesterase (BuChE) | N/A (Enzyme Inhibition) | mdpi.com |
The primary mode of action for the vast majority of triazole fungicides is the inhibition of a specific enzyme essential for fungal survival. rjptonline.orgmdpi.com This targeted inhibition provides a clear mechanistic basis for their effectiveness.
Primary Target: CYP51 Enzyme: Triazole fungicides act as potent inhibitors of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, also known as CYP51 or Erg11. rjptonline.orgacs.orgnih.gov This enzyme is a critical catalyst in the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane that is absent in plants and animals. By binding to the heme iron in the enzyme's active site, triazoles block ergosterol production, leading to the accumulation of toxic sterol intermediates and disruption of membrane integrity and function, ultimately inhibiting fungal growth. rjptonline.orgmdpi.com
Secondary Mechanism: Recent research has uncovered a secondary mechanism where the disruption of the ergosterol pathway by triazoles induces a negative feedback loop that downregulates HMG-CoA reductase, the rate-limiting enzyme at the beginning of the sterol biosynthesis pathway. nih.gov This dual action enhances their antifungal efficacy.
While CYP51 is the main target in agrochemical applications, triazole derivatives have been shown to inhibit a range of other enzymes, highlighting their versatility as enzyme inhibitors. nih.govresearchgate.net
| Enzyme | Function | Relevance of Inhibition | Reference |
|---|---|---|---|
| Lanosterol 14α-demethylase (CYP51) | Catalyzes a key step in fungal ergosterol biosynthesis. | Primary target for most agricultural and medical triazole fungicides. | rjptonline.orgmdpi.comacs.orgnih.gov |
| Acetylcholinesterase (AChE) | Hydrolyzes the neurotransmitter acetylcholine. | Target for insecticides and potential therapeutics for neurodegenerative diseases. | mdpi.comnih.govresearchgate.net |
| Butyrylcholinesterase (BChE) | Hydrolyzes choline-based esters; complements AChE. | Target for neurodegenerative diseases. | mdpi.comnih.gov |
| α-Glucosidase | Breaks down complex carbohydrates into glucose. | Target for managing type 2 diabetes. | nih.govresearchgate.net |
| Carbonic Anhydrase-II | Catalyzes the hydration of carbon dioxide. | Target for various therapeutic areas. | researchgate.netnih.gov |
Exploration of Triazole-Containing Scaffolds in Medicinal Chemistry Research
The 1,2,3-triazole ring is considered a key pharmacophore—a structural unit responsible for a molecule's biological activity. nih.gov It is frequently incorporated into more complex molecules to create hybrid compounds with a wide range of therapeutic potentials, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govnih.gov The triazole moiety can act as a rigid linker between different functional groups or as a bioisostere, mimicking other chemical groups to improve a drug's efficacy and pharmacokinetic properties. innospk.com The nitrogen atoms in the triazole ring are capable of forming hydrogen bonds, which are crucial for binding to biological targets like proteins and enzymes. researchgate.net
Target-Specific Ligand Design and Mechanistic Insights (e.g., enzyme inhibition)
The design of 1,2,3-triazole derivatives as target-specific ligands often focuses on inhibiting enzymes that are critical for disease progression. The triazole nucleus is a key component in many enzyme inhibitors due to its ability to interact with active sites. nih.govnih.gov
Mechanism of Action: The mechanism of enzyme inhibition by triazole derivatives often involves the nitrogen atoms of the triazole ring. researchgate.net For instance, in antifungal agents, the triazole ring can bind to the heme iron atom within the active site of cytochrome P450 enzymes, preventing the synthesis of essential sterols in the fungal cell membrane. In other cases, the triazole scaffold can interact with amino acid residues in the catalytic or allosteric sites of an enzyme, blocking its function.
Examples of Enzyme Inhibition: Researchers have successfully designed 1,2,3-triazole derivatives to inhibit a variety of enzymes:
Cholinesterases (AChE and BuChE): Inhibition of these enzymes is a key strategy for treating Alzheimer's disease. Triazole derivatives have been synthesized that show potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
α-Glucosidase: This enzyme is a target for managing type 2 diabetes. Certain triazole-based compounds have demonstrated significant α-glucosidase inhibitory activity. nih.govnih.gov
Carbonic Anhydrase-II: Novel 1H-1,2,3-triazole analogs have been identified as good inhibitors of this enzyme, which is implicated in various physiological processes. researchgate.net
Tyrosinase: Triazole derivatives have been explored as tyrosinase inhibitors, which has applications in treating hyperpigmentation disorders.
| Derivative Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| Bis-1,2,3-triazoles | Acetylcholinesterase (AChE) | Compound 9g showed 72.67% inhibition at 100 µg/mL. | nih.gov |
| Bis-1,2,3-triazoles | Butyrylcholinesterase (BuChE) | Compounds 10f, 11a, and 11g showed remarkable activity. | nih.gov |
| Azinane-triazoles | α-Glucosidase | Derivatives showed potent inhibition. | nih.gov |
| 1H-1,2,3-triazole analogs | Carbonic Anhydrase-II | Moderate to potent inhibition observed. | researchgate.net |
Structure-Activity Relationship (SAR) and Molecular Docking Studies
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For 1,2,3-triazole derivatives, SAR studies help in optimizing lead compounds to enhance their potency and selectivity. nih.gov These studies are often complemented by molecular docking simulations, which predict how a ligand binds to the active site of a target protein.
Key SAR Findings for 1,2,3-Triazole Derivatives:
Substitution Pattern: The nature and position of substituents on the triazole ring and any attached phenyl rings significantly influence activity. For example, in a series of anti-inflammatory phenyl-1H-1,2,3-triazole analogs, the specific substitution pattern was critical for potency.
Linker Moiety: When the triazole ring is used to link two different pharmacophores, the length and flexibility of the linker can dramatically affect the biological outcome. Replacing a photoisomerizable bridge in one compound series with a 1,2,3-triazole moiety altered the binding affinity for tau protein aggregates. nih.gov
Hybrid Molecules: Combining the 1,2,3-triazole scaffold with other heterocyclic systems (like benzothiazole (B30560) or oxadiazole) or natural products can lead to hybrid compounds with enhanced or novel biological activities. nih.gov
Molecular Docking Insights:
Molecular docking studies provide a visual and energetic model of how a triazole derivative interacts with its biological target. These studies often reveal key interactions:
Hydrogen Bonding: The nitrogen atoms of the triazole ring are frequent participants in hydrogen bonds with amino acid residues in the enzyme's active site.
π-π Stacking: Aromatic rings attached to the triazole core can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
For instance, docking studies of 1,2,3-triazole-based anticancer agents with the enzyme thymidylate synthase have shown that the triazole ring and adjacent moieties fit snugly into the active site, stabilized by a network of interactions. Similarly, docking of anti-inflammatory triazoles into the COX-2 enzyme's active site has helped elucidate their mechanism of action at a molecular level.
| Compound Series | Target Protein | Key Docking Interaction Findings | Reference |
|---|---|---|---|
| Phenyl-1H-1,2,3-triazoles | COX-2 | Elucidation of binding mode to explain anti-inflammatory effect. | |
| Benzothiazole-triazoles | Tau Protein | Ligands showed varying affinities at the PBB3 binding site. | nih.gov |
| Carbonic Anhydrase Inhibitors | Carbonic Anhydrase-II | Triazole ring established H-bond and π-cation interactions. | researchgate.net |
| Antimalarial Triazoles | PfFPPS/GGPPS | In silico analysis suggested this as a potential target. | nih.gov |
Future Research Directions and Outlook for 1 but 3 Enyl 1h 1 2 3 Triazole Chemistry
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The primary route to 1,2,3-triazoles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.govnih.gov Future research will focus on optimizing this and other synthetic methods to improve efficiency and align with green chemistry principles. Key areas of development include the use of heterogeneous catalysts, which can be easily recovered and recycled, reducing waste and cost. For instance, the development of magnetic ternary-layered double-hydroxide photocatalysts has shown promise for synthesizing triazole scaffolds in benign, ambient conditions without the need for organic ligands or additives. rsc.org
Furthermore, expanding the use of aqueous media for synthesis, as demonstrated in Suzuki-Miyaura cross-coupling reactions to functionalize triazoles, minimizes the reliance on volatile organic solvents. nih.gov Research into metal-free synthesis, such as tandem three-component reactions that can proceed at room temperature, represents another significant step towards sustainability. beilstein-journals.orgnih.gov These approaches not only reduce the environmental impact but also avoid potential metal contamination in the final products, which is crucial for biological applications.
| Synthetic Strategy | Current Approach | Future Direction & Benefit |
|---|---|---|
| Catalysis | Homogeneous copper(I) catalysts | Heterogeneous, recyclable photocatalysts (e.g., Fe3O4/AlZn–Cu). rsc.org (Benefit: Enhanced recyclability, cost-effectiveness) |
| Solvent Systems | Organic solvents (e.g., acetonitrile, DMF) | Aqueous media. nih.gov (Benefit: Reduced environmental impact, improved safety) |
| Reaction Conditions | Often requires heating | Room temperature, metal-free cycloadditions. beilstein-journals.orgresearchgate.net (Benefit: Energy efficiency, avoidance of metal contamination) |
Advanced Characterization Techniques for Dynamic Processes and Complex Architectures
While standard characterization techniques such as NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry are routinely used to confirm the structure of triazole derivatives, future research will necessitate more advanced methods to probe dynamic systems and complex supramolecular structures. nih.govresearchgate.net The butenyl group on the triazole ring is capable of undergoing a variety of polymerization and addition reactions, leading to complex macromolecular architectures.
Time-resolved NMR spectroscopy and in-situ IR could be employed to monitor these dynamic processes in real-time, providing kinetic and mechanistic insights. For unequivocally determining the three-dimensional structure of intricate bis-triazole scaffolds and their coordination complexes, single-crystal X-ray crystallography will remain indispensable. beilstein-journals.org These advanced analytical tools will be crucial for understanding how the but-3-enyl-triazole scaffold self-assembles and interacts with other molecules, guiding the design of new functional materials and biological probes.
| Technique | Application | Research Focus |
|---|---|---|
| Single-Crystal X-ray Analysis | Elucidation of unequivocal 3D structures | Characterizing complex bis-triazole and polycyclic scaffolds. beilstein-journals.org |
| 2D NMR (COSY, HMBC, HSQC) | Detailed structural connectivity | Mapping complex hybrid molecules incorporating the butenyl-triazole moiety. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass determination and formula confirmation | Verifying the composition of novel, high molecular weight derivatives. nih.gov |
| In-situ Spectroscopy (IR, NMR) | Real-time reaction monitoring | Studying the kinetics and mechanisms of polymerization or modification of the butenyl group. |
Exploration of New Application Domains for But-3-enyl-Triazole Scaffolds
The 1,2,3-triazole ring is a well-established pharmacophore found in compounds with a wide range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. nih.goviosrjournals.org The presence of the but-3-enyl group provides a reactive handle for further functionalization, polymerization, or surface conjugation, opening doors to new application domains beyond traditional small-molecule drugs.
Future research could focus on incorporating the 1-but-3-enyl-1H- nih.govnih.govnih.govtriazole monomer into polymers to create novel materials with unique properties, such as self-healing coatings or functional hydrogels. In medicinal chemistry, the butenyl group could be used to covalently bind to target proteins, leading to highly potent and selective inhibitors. There is also significant potential in agrochemicals, where triazole compounds are already widely used as fungicides. nih.gov The development of new butenyl-triazole derivatives could lead to more effective and environmentally benign crop protection agents.
| Application Domain | Rationale & Future Direction |
|---|---|
| Medicinal Chemistry | The triazole core is a known pharmacophore. mdpi.com The butenyl group allows for covalent targeting or attachment to delivery systems. Future work could target neurodegenerative diseases mdpi.com or develop new antiparasitic agents. nih.gov |
| Materials Science | The terminal alkene is suitable for polymerization (e.g., via olefin metathesis) or surface modification. Research could focus on creating functional polymers, hydrogels, or corrosion inhibitors. nih.gov |
| Agrochemicals | Triazoles are established antifungal agents. The butenyl group offers a site for modification to overcome resistance and improve properties. |
| Catalysis | The triazole can act as a ligand for metal centers. The butenyl group can be used to anchor the catalytic complex to a solid support for heterogeneous catalysis. |
Synergistic Research Across Interdisciplinary Fields in Chemical Science
The full potential of 1-but-3-enyl-1H- nih.govnih.govnih.govtriazole chemistry will be unlocked through collaboration across multiple scientific disciplines. The synthesis of novel derivatives by organic chemists must be coupled with advanced characterization by analytical chemists, biological evaluation by pharmacologists and biochemists, and computational modeling by theoretical chemists.
For instance, developing a new anticancer agent would require synthetic chemists to prepare a library of butenyl-triazole compounds, which would then be tested in vitro by cell biologists. nih.gov Promising candidates would be studied by computational chemists to understand their binding mode through molecular docking, and material scientists might work on formulating the drug for targeted delivery. nih.govnih.gov This synergistic approach, integrating experimental and computational techniques from diverse fields, is essential for translating fundamental chemical discoveries into practical, real-world applications.
Q & A
Basic: What are optimized synthetic protocols for 1-but-3-enyl-1H-[1,2,3]triazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis of 1H-[1,2,3]triazole derivatives typically involves cycloaddition or alkylation strategies. For 1-but-3-enyl substitution:
- Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): Use propargyl derivatives (e.g., but-3-enyl acetylene) with azides under catalytic CuSO₄/Na ascorbate conditions. Optimize solvent (t-BuOH/H₂O) and temperature (50–80°C) to achieve yields >70% .
- Direct Alkylation: React 1H-[1,2,3]triazole with 3-butenyl bromide in DMF using K₂CO₃ as a base. Monitor regioselectivity via ¹H NMR, as N1 vs. N2 substitution can occur .
- Purification: Use silica-gel chromatography (ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Purity >95% is confirmed via HPLC .
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent positions. The but-3-enyl group shows vinyl protons at δ 5.6–5.8 ppm (doublet of doublets) and allylic CH₂ at δ 2.4–2.6 ppm. Triazole protons appear as singlets at δ 7.8–8.2 ppm .
- IR Spectroscopy: Confirm triazole ring presence via C=N stretching (1520–1570 cm⁻¹) and N-H absorption (3200–3400 cm⁻¹) .
- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₈N₃: calcd. 122.0719) .
Basic: How does solvent polarity affect the solubility and stability of this compound?
Methodological Answer:
- Solubility: The compound is moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Solubility increases with electron-withdrawing substituents on the triazole ring .
- Stability: In acidic conditions (pH < 4), protonation at N2 occurs, leading to ring-opening. Store in inert atmospheres (N₂/Ar) at –20°C to prevent degradation .
Advanced: What computational methods (e.g., DFT) predict the electronic properties of this compound?
Methodological Answer:
- DFT Studies: Use B3LYP/6-311G+(d,p) to optimize geometry. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity. For 1-but-3-enyl derivatives, the HOMO is localized on the triazole ring, suggesting nucleophilic attack at N1 .
- Solvatochromic Analysis: Calculate dipole moments via TD-DFT in solvents of varying polarity (e.g., water, chloroform). Correlate with experimental UV-Vis λmax shifts .
Advanced: How does the but-3-enyl group influence biological activity compared to other alkyl/aryl substituents?
Methodological Answer:
- Antimicrobial Assays: Test against Gram+/Gram– bacteria (e.g., S. aureus, E. coli) via broth microdilution. The but-3-enyl group enhances lipophilicity, improving membrane penetration (MIC ~8 µg/mL vs. 32 µg/mL for methyl analogs) .
- Enzyme Inhibition: Use molecular docking (AutoDock Vina) to study interactions with fungal CYP51. The vinyl group forms π-alkyl bonds with heme iron, increasing binding affinity (ΔG = –9.2 kcal/mol) .
Advanced: What strategies resolve contradictions in reported bioactivity data for triazole derivatives?
Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity). Adjust for variables like cell line (HeLa vs. HEK293) and incubation time .
- SAR Studies: Systematically modify substituents (e.g., but-3-enyl vs. phenyl) to isolate electronic vs. steric effects. Use QSAR models with descriptors like logP and polar surface area .
Advanced: How is regioselectivity controlled during the alkylation of 1H-[1,2,3]triazole?
Methodological Answer:
- Steric Effects: Bulkier alkylating agents (e.g., tert-butyl bromide) favor N1 substitution due to reduced steric hindrance .
- Catalytic Additives: Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (H₂O/CH₂Cl₂) to enhance N1 selectivity (85:15 N1:N2 ratio) .
- Kinetic Monitoring: Track reaction progress via in-situ FTIR to optimize time and temperature .
Advanced: What crystallographic techniques confirm the tautomeric forms of 1H-[1,2,3]triazole derivatives?
Methodological Answer:
- Single-Crystal XRD: Resolve tautomerism (1H vs. 2H forms) using Mo-Kα radiation. For 1-but-3-enyl derivatives, the 1H tautomer dominates, with bond lengths N1–C2 = 1.31 Å and C2–N3 = 1.37 Å .
- Hirshfeld Analysis: Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing patterns .
Advanced: How do analytical discrepancies arise in quantifying triazole derivatives, and how are they resolved?
Methodological Answer:
- NMR vs. LC-MS: Discrepancies in purity assessments arise from residual solvents (DMSO in NMR) or ion suppression in MS. Cross-validate with elemental analysis (%C, %H, %N) .
- XRD vs. DFT: Structural deviations (e.g., bond angles) between experimental and computed geometries are minimized using larger basis sets (e.g., 6-311++G**) .
Advanced: What mechanistic insights explain the [3+2] cycloaddition reactivity of 1H-[1,2,3]triazoles?
Methodological Answer:
- Frontier Orbital Theory: The triazole’s LUMO (π* orbital) interacts with electron-rich dienophiles (e.g., nitrile imines). But-3-enyl groups lower LUMO energy, accelerating reactivity .
- Kinetic Isotope Effects (KIE): Use deuterated substrates to probe stepwise vs. concerted pathways. For 1-but-3-enyl derivatives, KIE ≈ 1.2 supports a polar transition state .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
